N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide -

N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Catalog Number: EVT-4510095
CAS Number:
Molecular Formula: C22H19ClN4O3
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: This compound, also known as SSR149415, is a selective and orally active vasopressin V1b receptor antagonist. It displays nanomolar affinity for both animal and human V1b receptors, exhibiting significantly lower affinity for rat and human V1a, V2, and oxytocin receptors. []

Relevance: Although SSR149415 belongs to a different chemical class than N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, it is included here due to its role in elucidating the function of vasopressin receptors. This information could be valuable in understanding the broader biological context of related compounds, including the target compound. [, ]

N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l)

Compound Description: This compound (5l) is a potent inhibitor of cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values in the range of 2.38–3.77 μM. []

Relevance: 5l, like N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, contains an imidazole moiety and exhibits potent cytotoxicity. This suggests a potential link between the imidazole group and the observed biological activity, making 5l a relevant related compound. []

4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide (4e)

Compound Description: 4e exhibits potent growth inhibition against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, displaying IC50 values ranging from 2.38 to 3.77 μM. []

Relevance: Similar to N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, 4e comprises a benzamide group and demonstrates strong cytotoxic effects. This structural and functional similarity makes 4e a relevant related compound for comparative analysis. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: This compound, referred to as Venetoclax N-oxide (VNO), is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor. It forms during the oxidative stress degradation of Venetoclax. []

Relevance: While VNO's chemical structure differs significantly from N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, its emergence as an oxidative product emphasizes the potential for structural modifications through oxidative processes. This information might be pertinent when considering the stability and potential metabolic transformations of the target compound. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description: This compound, named Venetoclax Hydroxylamine Impurity (VHA), is another oxidative impurity of Venetoclax. It is formed from VNO through a [, ] Meisenheimer rearrangement. []

Relevance: Although VHA is structurally distinct from N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, its formation from VNO showcases specific chemical transformations that can occur within similar molecular scaffolds. Understanding these transformations can be useful when evaluating the potential reactivity and stability of the target compound. []

2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (1)

Compound Description: This compound is an antipyrine derivative synthesized and characterized using X-ray crystallography. Its crystal packing is primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts. []

Relevance: 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, like N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, contains a benzamide moiety. This shared structural feature could contribute to similarities in their intermolecular interactions and physicochemical properties. []

2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (2)

Compound Description: This antipyrine derivative is isostructural with compound 1, crystallizing in the monoclinic P21/c space group. Its crystal packing also involves N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts. []

Relevance: 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide shares the benzamide structural motif with N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. This common feature suggests potential similarities in their intermolecular interactions and crystal packing behaviors. []

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

Compound Description: This compound demonstrated the highest activity against cervical cancer among a series of newly synthesized 1-substituted imidazole derivatives. []

Relevance: N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide and N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide belong to the same class of 1-substituted imidazole derivatives and both contain benzamide moieties. Additionally, both compounds exhibit potent anticancer activities. These shared structural and functional attributes make this compound highly relevant to the target compound. []

4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

Compound Description: This compound was part of a series of 1-substituted imidazole derivatives and showed good antifungal activity. []

Relevance: This compound shares the core structure of 1-substituted imidazole derivative with N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, highlighting the potential for exploring diverse substituents on the benzamide moiety to modify biological activities within this class of compounds. []

4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide

Compound Description: Belonging to the series of 1-substituted imidazole derivatives, this compound exhibited good antibacterial activity. []

Relevance: This compound, along with N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, exemplifies the versatility of 1-substituted imidazole derivatives as a scaffold for exploring both antibacterial and anticancer activities. The variations in their substituents emphasize the role of structural modifications in modulating biological profiles within this chemical class. []

Properties

Product Name

N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

IUPAC Name

N-(3-chloro-4-imidazol-1-ylphenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C22H19ClN4O3/c1-14-19(15(2)30-26-14)12-29-18-6-3-16(4-7-18)22(28)25-17-5-8-21(20(23)11-17)27-10-9-24-13-27/h3-11,13H,12H2,1-2H3,(H,25,28)

InChI Key

QFAXKURAZUTOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)N4C=CN=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.